AZD2461 is a potent inhibitor of poly(ADP-ribose) polymerases 1 and 2, enzymes that play critical roles in DNA repair mechanisms. It was developed as a next-generation therapeutic agent to address the limitations of its predecessor, olaparib, particularly in the context of drug resistance associated with overexpression of P-glycoprotein. AZD2461 exhibits a unique chemical structure that allows it to maintain efficacy against tumors resistant to olaparib, making it a promising candidate for cancer therapy .
There is no scientific literature available on the specific mechanism of action of 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Given its structural similarity to known PARP (Poly(ADP-ribose) polymerase) inhibitors, it is possible that this compound might interact with these enzymes in a similar way. However, further research is needed to confirm this hypothesis [].
Due to the lack of specific data on 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one, it is advisable to handle it with caution and assume similar properties to other aromatic compounds. This may include:
Phthalazin-1(2H)-one derivatives have been investigated for their inhibitory properties against various enzymes. One well-studied example is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms []. The structural similarity of compound X to known PARP inhibitors suggests a possibility that it could be explored for similar applications. However, further research is needed to confirm this hypothesis.
Intermediate for Synthesis:
Further Research Needed:
Currently, there is a lack of scientific literature on the specific properties and applications of compound X. Future research efforts could focus on:
AZD2461 demonstrates significant biological activity, particularly in inhibiting DNA single-strand break repair. Its potency is comparable to that of olaparib, with IC50 values of 5 nmol/L for poly(ADP-ribose) polymerase 1 and 2. In vitro studies indicate that AZD2461 effectively induces DNA damage and increases reactive oxygen species levels in cancer cells, leading to reduced cell proliferation. Additionally, it has shown efficacy against olaparib-resistant tumors, highlighting its potential as a second-line treatment option .
The synthesis of AZD2461 can be summarized in the following steps:
AZD2461's primary application lies in oncology, particularly as a treatment for cancers characterized by deficiencies in DNA repair mechanisms. Its ability to inhibit poly(ADP-ribose) polymerases makes it suitable for combination therapies with other chemotherapeutic agents. Additionally, its potential as a diagnostic tool through radiolabeling allows for non-invasive imaging of tumors .
Studies have demonstrated that AZD2461 interacts effectively with various cellular pathways involved in DNA repair and apoptosis. Its interaction with poly(ADP-ribose) polymerases leads to the accumulation of DNA damage markers, such as γH2AX foci, indicating its role in enhancing the efficacy of other treatments like radiation therapy. Furthermore, AZD2461's pharmacokinetic profile suggests lower toxicity compared to olaparib when combined with chemotherapy .
AZD2461 shares structural similarities with several other compounds within the category of poly(ADP-ribose) polymerase inhibitors. Here are some notable comparisons:
Compound Name | Structure Type | PARP Inhibition Potency | Unique Features |
---|---|---|---|
Olaparib | Phthalazinone | IC50: 5 nmol/L | First approved PARP inhibitor; higher substrate affinity for P-glycoprotein |
Talazoparib | Benzamide | IC50: 0.7 nmol/L | Higher potency against PARP-1; designed for greater selectivity |
Niraparib | Benzamide | IC50: 0.6 nmol/L | Developed for oral administration; effective in BRCA-mutated cancers |
AZD2461 is unique due to its reduced interaction with drug transporters like P-glycoprotein, which may lead to improved therapeutic outcomes in resistant cancer types compared to olaparib .